![molecular formula C20H27N7O14P2 B14624033 [(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate CAS No. 55684-98-5](/img/structure/B14624033.png)
[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Polydeoxy(guanine-thymine) nucleotide is a synthetic polymer composed of repeating units of deoxyguanosine and thymidine. These nucleotides are essential components of DNA, where guanine pairs with cytosine and thymine pairs with adenine. The unique structure of polydeoxy(guanine-thymine) nucleotide allows it to form stable double-stranded helices, making it a valuable tool in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Polydeoxy(guanine-thymine) nucleotide can be synthesized using solid-phase synthesis techniques. The process involves the sequential addition of deoxyguanosine and thymidine monomers to a growing nucleotide chain anchored to a solid support. Each addition is followed by deprotection and coupling steps to ensure the correct sequence and length of the polymer .
Industrial Production Methods: Industrial production of polydeoxy(guanine-thymine) nucleotide typically involves automated DNA synthesizers. These machines use solid-phase techniques to rapidly and accurately assemble the nucleotide chain. The synthesized product is then purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: Polydeoxy(guanine-thymine) nucleotide undergoes various chemical reactions, including:
Oxidation: The guanine base can be oxidized to form 8-oxoguanine, a common oxidative lesion in DNA.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can modify the bases or the sugar-phosphate backbone.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, dithiothreitol.
Substitution Reagents: Alkylating agents, such as methyl iodide.
Major Products Formed:
Oxidation: 8-oxoguanine.
Substitution: Various alkylated nucleotides depending on the reagent used.
Aplicaciones Científicas De Investigación
Polydeoxy(guanine-thymine) nucleotide has a wide range of applications in scientific research:
Chemistry: Used as a model system to study DNA interactions and stability.
Biology: Employed in gene synthesis and cloning experiments.
Medicine: Investigated for its potential in gene therapy and as a diagnostic tool for genetic disorders.
Industry: Utilized in the development of biosensors and nanotechnology applications.
Mecanismo De Acción
Polydeoxy(guanine-thymine) nucleotide exerts its effects by forming stable double-stranded helices through hydrogen bonding between guanine and thymine bases. This stability is crucial for its role in DNA replication and repair processes. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .
Comparación Con Compuestos Similares
- Polydeoxy(adenine-thymine) nucleotide
- Polydeoxy(cytosine-guanine) nucleotide
- Polydeoxy(adenine-cytosine) nucleotide
Comparison: Polydeoxy(guanine-thymine) nucleotide is unique due to its specific base pairing and stability. Compared to polydeoxy(adenine-thymine) nucleotide, it forms more stable helices due to the stronger hydrogen bonding between guanine and thymine. This makes it particularly useful in applications requiring high stability and fidelity .
Propiedades
Número CAS |
55684-98-5 |
|---|---|
Fórmula molecular |
C20H27N7O14P2 |
Peso molecular |
651.4 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C20H27N7O14P2/c1-8-4-26(20(31)25-17(8)29)13-2-9(28)11(39-13)5-38-43(35,36)41-10-3-14(40-12(10)6-37-42(32,33)34)27-7-22-15-16(27)23-19(21)24-18(15)30/h4,7,9-14,28H,2-3,5-6H2,1H3,(H,35,36)(H,25,29,31)(H2,32,33,34)(H3,21,23,24,30)/t9-,10-,11+,12+,13+,14+/m0/s1 |
Clave InChI |
KQVGIENMXBONMG-PRSXHHODSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O)N4C=NC5=C4N=C(NC5=O)N)O |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C4N=C(NC5=O)N)O |
Números CAS relacionados |
55684-98-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


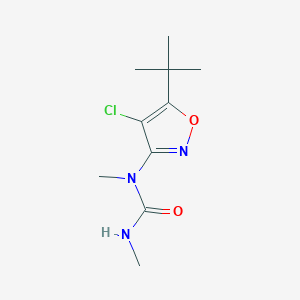

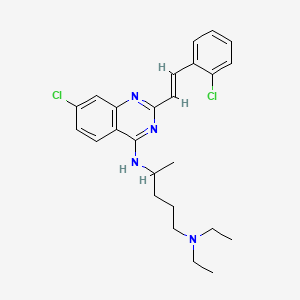
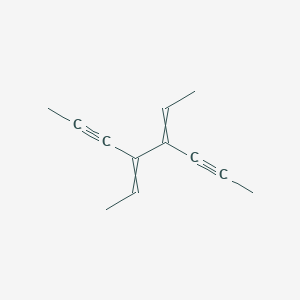
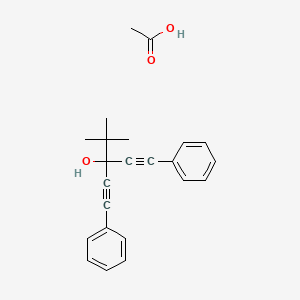
![3-[Dimethylamino-(2-ethoxycyclohexyl)methyl]phenol;hydrochloride](/img/structure/B14623975.png)

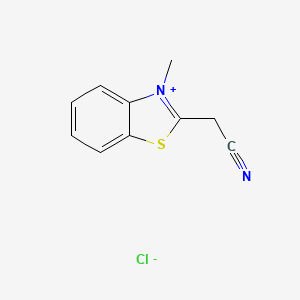
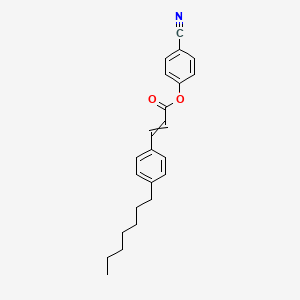
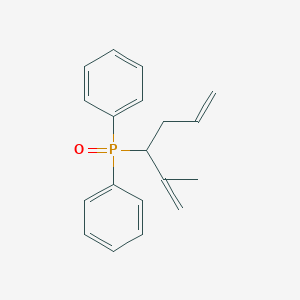
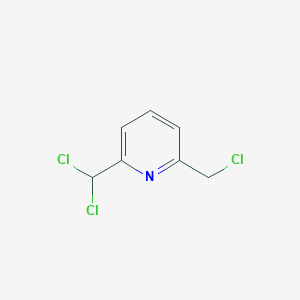
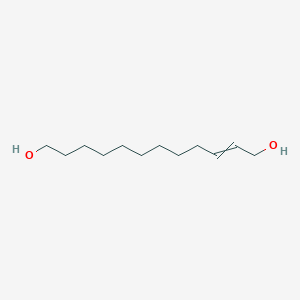
![1,1'-[Methylenebis(oxy)]bis(2-nitrobenzene)](/img/structure/B14624025.png)
![2-{[(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate](/img/structure/B14624029.png)
